molecular formula C14H14FN3O2 B1403725 Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate CAS No. 77995-06-3

Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate

Cat. No. B1403725
CAS RN: 77995-06-3
M. Wt: 275.28 g/mol
InChI Key: FHWNQYZMDLMZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate, also known as 4-FMA, is a synthetic stimulant drug of the phenethylamine class. It is structurally related to the widely-used stimulant drug methamphetamine and has similar effects. 4-FMA was first synthesized in the 1960s and has been studied for its potential use in scientific research, as well as its potential recreational use.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : The compound has been synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate, showing effective inhibition on the proliferation of some cancer cell lines (Ju Liu et al., 2016).

Biological and Medicinal Applications

  • Inhibitor of Gene Expression : Analogs of this compound have been tested as inhibitors of AP-1 and NF-κB mediated transcriptional activation in Jurkat T cells, indicating potential for use in gene regulation studies (M. Palanki et al., 2002).

  • Anti-Inflammatory and Anti-Microbial Activity : Derivatives of this compound have been synthesized and screened for antibacterial, antifungal, and anti-inflammatory activity, showing promise in these fields (.. A.S.Dongarwar et al., 2011).

  • Antitumor Activity : Novel derivatives of this compound have been synthesized and screened for antibacterial, antifungal, and antitumor activity, contributing to cancer research (P. Shanmugasundaram et al., 2011).

  • Cytotoxic Activity : Studies have been conducted on the cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases against human cancer cell lines, aiding in the development of new cancer treatments (Ashraf S. Hassan et al., 2015).

  • Antioxidant and Radioprotective Activities : A novel pyrimidine derivative has been synthesized and screened for in vitro antioxidant activity and in vivo radioprotection, highlighting its potential in oxidative stress management (B. J. Mohan et al., 2014).

  • Antiulcer Agents : Dihydropyrimidine derivatives have been synthesized and evaluated as antiulcer agents, demonstrating the compound's versatility in addressing gastrointestinal disorders (S. Gupta et al., 2014).

properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-3-20-13(19)11-8-17-14(16-2)18-12(11)9-4-6-10(15)7-5-9/h4-8H,3H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWNQYZMDLMZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-fluorophenyl)-2-(methylamino)pyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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